(2,3-Dimethoxyphenyl)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dimethoxyphenyl)trimethylsilane is an organosilicon compound with the molecular formula C11H18O2Si It is characterized by the presence of a trimethylsilyl group attached to a 2,3-dimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dimethoxyphenyl)trimethylsilane typically involves the reaction of 2,3-dimethoxyphenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out in an anhydrous environment to prevent hydrolysis of the trimethylchlorosilane. The general reaction scheme is as follows:
2,3-Dimethoxyphenylmagnesium bromide+Trimethylchlorosilane→this compound+Magnesium bromide chloride
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (2,3-Dimethoxyphenyl)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Corresponding reduced organic compounds.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2,3-Dimethoxyphenyl)trimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a protecting group for alcohols and amines.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of (2,3-Dimethoxyphenyl)trimethylsilane involves its ability to donate or accept electrons, making it a versatile reagent in organic synthesis. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The compound can interact with molecular targets through hydrosilylation, radical reactions, and other pathways, leading to the formation of desired products.
Comparison with Similar Compounds
- (3,5-Dimethoxyphenyl)trimethylsilane
- (2,5-Dimethoxyphenyl)trimethylsilane
- (4-Methoxyphenyl)trimethylsilane
Comparison:
- (2,3-Dimethoxyphenyl)trimethylsilane is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its reactivity and interaction with other molecules.
- (3,5-Dimethoxyphenyl)trimethylsilane has methoxy groups at the 3 and 5 positions, leading to different steric and electronic effects.
- (2,5-Dimethoxyphenyl)trimethylsilane features methoxy groups at the 2 and 5 positions, which may alter its chemical behavior compared to the 2,3-isomer.
- (4-Methoxyphenyl)trimethylsilane has a single methoxy group, resulting in distinct reactivity patterns.
Properties
Molecular Formula |
C11H18O2Si |
---|---|
Molecular Weight |
210.34 g/mol |
IUPAC Name |
(2,3-dimethoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C11H18O2Si/c1-12-9-7-6-8-10(11(9)13-2)14(3,4)5/h6-8H,1-5H3 |
InChI Key |
NSRMVFYJXHFMII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)[Si](C)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.